1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring, a triazole ring, and a piperidine ring
Preparation Methods
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine and triazole intermediates, followed by their coupling with the piperidine derivative. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings .
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
- 1-(4,6-dimethylpyrimidin-2-yl)-N-{2-(4-(methylsulfonyl)phenyl)ethyl}piperidine-4-carboxamide
- 1-(4,6-dimethylpyrimidin-2-yl)-N-{3-(5-phenyl-2H-tetrazol-2-yl)methyl}-1H-pyrazol-5-ol
These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of the pyrimidine, triazole, and piperidine rings in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H27N7O2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27N7O2/c1-14-11-15(2)24-22(23-14)29-9-7-16(8-10-29)21(30)25-18-6-4-5-17(12-18)20-26-19(13-31-3)27-28-20/h4-6,11-12,16H,7-10,13H2,1-3H3,(H,25,30)(H,26,27,28) |
InChI Key |
UHXIIZDTHFISPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=NNC(=N4)COC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.